Boc-3,4-Dimethy-L-Phenylalanine
Description
Boc-3,4-Dimethyl-L-Phenylalanine is a synthetic, Boc (tert-butoxycarbonyl)-protected derivative of the non-natural amino acid 3,4-dimethyl-L-phenylalanine. This compound is widely employed in peptide synthesis, where the Boc group serves as a temporary protecting agent for the amino group during solid-phase or solution-phase synthesis. The 3,4-dimethyl substitution on the phenyl ring introduces steric bulk and lipophilicity, which can influence peptide conformation, solubility, and intermolecular interactions.
Properties
Molecular Weight |
293.36 |
|---|---|
Origin of Product |
United States |
Comparison with Similar Compounds
Boc-3,5-Dimethyl-L-Phenylalanine (CAS 849440-33-1)
- Structural Differences: The methyl groups are positioned at the 3,5-positions of the phenyl ring instead of 3,4.
- Applications : Used in designing peptides with altered hydrophobic cores or enhanced metabolic stability. Its para-substitution may improve crystallinity compared to ortho-substituted analogs .
Fmoc-3,4-Dimethyl-L-Phenylalanine
- Protecting Group : The Fmoc (fluorenylmethyloxycarbonyl) group, unlike Boc, is base-labile, making it suitable for orthogonal protection strategies in solid-phase synthesis.
- Reactivity : Fmoc derivatives are compatible with acidic cleavage conditions (e.g., trifluoroacetic acid), whereas Boc requires stronger acids (e.g., hydrogen fluoride). This distinction allows Fmoc-based synthesis to avoid harsh deprotection steps .
3,4-Dimethoxy-L-Phenylalanine (CAS 32161-30-1)
- Substituent Effects : Methoxy groups are electron-donating, increasing the ring’s electron density and polarity compared to methyl groups. This enhances solubility in polar solvents but may reduce membrane permeability in bioactive peptides.
- Molecular Weight : Higher molecular weight (225.24 g/mol) due to oxygen atoms in methoxy groups, compared to methyl-substituted analogs .
Boc-3,4-Dihydroxy-L-Phenylalanine
- Polarity and Functionality : The hydroxyl groups increase hydrophilicity and enable hydrogen bonding, making this derivative suitable for designing peptides with enhanced interactions (e.g., enzyme active sites). However, the Boc group must be selectively removed without affecting the hydroxyls, requiring careful deprotection strategies .
BOC-3,4-Difluoro-D-Phenylalanine
- Electron-Withdrawing Effects: Fluorine substituents are highly electronegative, altering the electronic landscape of the phenyl ring. This can enhance metabolic stability and binding affinity in therapeutic peptides. The D-configuration (non-natural) may confer resistance to proteolytic degradation .
L-DOPA (3,4-Dihydroxy-L-Phenylalanine)
- Natural Analog : L-DOPA is a dopamine precursor with hydroxyl groups at the 3,4-positions. Unlike synthetic Boc-protected derivatives, it lacks steric bulk from methyl or methoxy groups, favoring rapid enzymatic conversion in biological systems .
Tabular Comparison of Key Properties
| Compound | CAS Number | Substituents | Protecting Group | Molecular Weight (g/mol) | Key Applications |
|---|---|---|---|---|---|
| Boc-3,4-Dimethyl-L-Phenylalanine* | Not explicitly listed | 3,4-CH₃ | Boc | ~293 (inferred) | Peptide synthesis, hydrophobic cores |
| Boc-3,5-Dimethyl-L-Phenylalanine | 849440-33-1 | 3,5-CH₃ | Boc | 293.36 | Stabilizing peptide backbones |
| Fmoc-3,4-Dimethyl-L-Phenylalanine | Not explicitly listed | 3,4-CH₃ | Fmoc | ~337 (inferred) | Orthogonal protection strategies |
| 3,4-Dimethoxy-L-Phenylalanine | 32161-30-1 | 3,4-OCH₃ | None | 225.24 | Solubility-enhanced peptide design |
| Boc-3,4-Dihydroxy-L-Phenylalanine | Not explicitly listed | 3,4-OH | Boc | ~269 (inferred) | Enzyme-targeted peptides |
| BOC-3,4-Difluoro-D-Phenylalanine | Not explicitly listed | 3,4-F | Boc | ~283 (inferred) | Metabolic stability in therapeutics |
| L-DOPA | 59-92-7 | 3,4-OH | None | 197.19 | Neurological research and therapy |
*Inferred data based on structural analogs.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
